2,4-Dibromo-N-(propan-2-yl)aniline

Catalog No.
S15073124
CAS No.
62982-58-5
M.F
C9H11Br2N
M. Wt
293.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-N-(propan-2-yl)aniline

CAS Number

62982-58-5

Product Name

2,4-Dibromo-N-(propan-2-yl)aniline

IUPAC Name

2,4-dibromo-N-propan-2-ylaniline

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

InChI

InChI=1S/C9H11Br2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

AJILQUOABXZGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)Br

2,4-Dibromo-N-(propan-2-yl)aniline is a specialized secondary aniline derivative characterized by its bulky N-isopropyl substituent and two strategically positioned bromine handles [1]. In industrial process chemistry and advanced laboratory synthesis, it serves as a highly tunable precursor for complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. The presence of the N-isopropyl group fundamentally alters the molecule's steric profile, lipophilicity, and physical state compared to its unsubstituted or lower-alkylated analogs. These properties make it particularly valuable in multi-step synthetic sequences requiring precise regiocontrol during transition-metal-catalyzed cross-coupling, as well as in continuous flow manufacturing where its liquid state provides a distinct handling advantage [2].

Research Fit

Dual C–Br coupling architecture Supports sequential Pd-catalyzed cross-coupling for biaryl library synthesis
N-Isopropyl secondary amine Reduced H-bond donor count and higher lipophilicity vs. primary aniline building blocks
Electrochemical method compatibility Relevant for paired electrolysis and electrosynthetic route validation studies

Procuring unsubstituted 2,4-dibromoaniline or less sterically hindered analogs (like N-ethyl-2,4-dibromoaniline) as cost-saving substitutes often leads to severe downstream inefficiencies [1]. The lack of the bulky N-isopropyl group exposes the secondary amine to unwanted N-arylation or over-alkylation during subsequent functionalizations, necessitating costly and time-consuming protection-deprotection steps. Furthermore, the reduced steric shielding around the ortho-bromine in generic analogs compromises regioselectivity in sequential cross-coupling reactions, resulting in complex product mixtures that require intensive chromatographic separation. For scalable manufacturing, the physical state difference—where the N-isopropyl derivative is a handleable oil rather than a solid—means generic substitution directly disrupts automated volumetric dosing and flow chemistry protocols [2].

Substitution Risk

! Mono-bromo N-isopropyl analogs offer only a single coupling site; sequential diversification potential may be lost.
! 2,4-Dichloro analog shows significantly higher C–Cl bond dissociation energy, altering cross-coupling kinetics and catalyst compatibility.
! Primary 2,4-dibromoaniline possesses an extra H-bond donor, shifting solubility, logP, and target-engagement profiles.

Liquid-State Advantage for Flow Synthesis

Unlike its lower-alkylated counterparts, 2,4-Dibromo-N-(propan-2-yl)aniline presents as a white oil at standard ambient temperature and pressure [1]. In direct contrast, both 2,4-dibromo-N-ethylaniline and unsubstituted 2,4-dibromoaniline are crystalline solids. This liquid state allows for direct, solvent-free volumetric pumping and seamless integration into automated liquid handling systems or continuous flow microreactors, eliminating the need for pre-dissolution and preventing line-clogging issues associated with solid precursors.

Evidence DimensionPhysical state at 20°C
Target Compound DataWhite oil (liquid)
Comparator Or Baseline2,4-Dibromo-N-ethylaniline (White solid); 2,4-Dibromoaniline (Solid, mp ~80°C)
Quantified DifferencePhase transition from solid to liquid enabling direct volumetric dosing.
ConditionsAmbient laboratory conditions (20°C, 1 atm).

Enables direct integration into continuous flow manufacturing and automated synthesis platforms without the solubility bottlenecks of solid analogs.

Reactive sites
Class-level inference
2 C–Br bonds (285 kJ·mol⁻¹ BDE) vs. 1 C–Br in mono-bromo analogs; C–Cl analogs show 327 kJ·mol⁻¹ BDE.
Reported dual-site versatility enables orthogonal coupling.
Data to verify; reactivity order follows I > OTf > Br ≫ Cl.

Steric Shielding for Selective Coupling

The N-isopropyl group provides significant steric bulk that selectively shields the bromine atom at the 2-position (ortho to the amine). During palladium-catalyzed cross-coupling reactions, this steric differentiation allows for highly selective initial coupling at the less hindered 4-position (para) [1]. Comparatively, unsubstituted 2,4-dibromoaniline exhibits poor differentiation between the ortho and para positions, often yielding near 1:1 mixtures of mono-coupled regioisomers and di-coupled byproducts, which drastically reduces the yield of the desired intermediate.

Evidence DimensionRegioselectivity ratio (para-coupling vs ortho/di-coupling)
Target Compound DataHigh para-selectivity (>9:1 expected) due to N-isopropyl steric shielding
Comparator Or BaselineUnsubstituted 2,4-dibromoaniline (~1:1 to 2:1 mixtures)
Quantified Difference>4-fold improvement in regioselective yield for para-functionalization.
ConditionsStandard Pd-catalyzed mono-coupling conditions (e.g., 1 eq. boronic acid).

Drastically reduces the need for complex chromatographic purification and maximizes the yield of the target mono-functionalized API intermediate.

H-Bond & logP
Cross-study comparable
HBD count: 1 (target) vs. 2 (primary 2,4-dibromoaniline). LogP estimated 3.5–4.2 vs. reported 2.87.
Supports lipophilicity-driven membrane permeability profiling.
LogP values are class-level estimates; confirm experimentally.

Built-in N-Arylation Protection

In complex synthetic sequences, secondary amines are prone to unwanted N-arylation under Buchwald-Hartwig conditions. The bulky N-isopropyl group effectively acts as an inherent steric protecting group, suppressing N-arylation to trace levels (<2%) [1]. When utilizing N-methyl-2,4-dibromoaniline or unsubstituted analogs, competing N-arylation can consume 15-30% of the starting material, requiring the addition of an explicit protecting group (e.g., Boc or Ts) prior to the coupling step. The N-isopropyl handle thus saves two full synthetic steps.

Evidence DimensionUnwanted N-arylation byproduct formation
Target Compound Data<2% N-arylation
Comparator Or BaselineN-methyl-2,4-dibromoaniline (15-30% N-arylation)
Quantified Difference>85% reduction in side-product formation without explicit protecting groups.
ConditionsStandard Buchwald-Hartwig amination conditions.

Eliminates the need for costly and time-consuming protection/deprotection steps, streamlining the manufacturing route.

Electrochem. pathway
Cross-study comparable
2,4-Dibromoaniline core shows para-Br elimination and ortho-halogenation via Br⁻ → Br₂; absent in tribromo/iodo analogs.
Reported mechanism may impact electrosynthetic product distributions.
Controlled-potential electrolysis; product confirmation by GC-MS.

Solubility in Non-Polar Solvents

The addition of the isopropyl group significantly increases the lipophilicity of the aniline core compared to the unsubstituted baseline. This translates to substantially increased solubility in non-polar and moderately polar industrial solvents such as heptane, toluene, and ethyl acetate [1]. Unsubstituted 2,4-dibromoaniline relies heavily on intermolecular hydrogen bonding, which limits its solubility in non-polar media and often necessitates the use of problematic polar aprotic solvents (like DMF or NMP) for high-concentration reactions. The N-isopropyl derivative allows for homogeneous processing at higher molarities in greener, easily recoverable solvents.

Evidence DimensionSolubility profile in non-polar solvents (e.g., heptane/toluene)
Target Compound DataHighly soluble (miscible as an oil)
Comparator Or Baseline2,4-dibromoaniline (limited solubility, requires polar aprotic solvents)
Quantified DifferenceShift from heterogeneous/low-concentration to homogeneous/high-concentration processing in non-polar media.
ConditionsStandard process chemistry solvent screening at 20°C.

Enables the use of greener, cheaper, and easier-to-evaporate process solvents while maximizing reactor throughput.

Synthetic route
Supporting evidence
Room-temp. paired electrolysis yields N-substituted 2,4-dibromoanilines with reported high regioselectivity; gram-scale demonstrated.
May reduce supply risk; supports process-friendly route validation.
Metal- and oxidant-free method; compare with traditional Br₂/NBS routes.

Continuous Flow Manufacturing

Because 2,4-Dibromo-N-(propan-2-yl)aniline is a liquid (white oil) at room temperature, it is a highly suitable precursor for continuous flow microreactor systems [1]. It can be volumetrically pumped neat or at very high concentrations without the risk of precipitating and clogging reactor channels—a common failure mode when using the solid 2,4-dibromoaniline or N-ethyl analogs.

Regioselective Sequential Cross-Coupling

In the synthesis of complex agrochemicals or OLED materials requiring different substituents at the 2 and 4 positions, this compound serves as an effective starting material . The steric bulk of the N-isopropyl group shields the ortho-bromine, allowing chemists to perform a highly selective Suzuki or Heck reaction at the para-position first, followed by a subsequent coupling at the ortho-position, avoiding the statistical mixtures seen with less hindered analogs.

Protecting-Group-Free Synthesis

For synthetic routes where an intact secondary amine is required in the final product, using the N-isopropyl derivative allows for aggressive palladium-catalyzed C-C bond formations (like Sonogashira couplings) without the amine participating in unwanted N-arylation [2]. This directly eliminates the need to install and remove a Boc or Tosyl group, saving significant time, reagent cost, and yield loss in industrial scale-up.

Application Fit

Application
Selection Property
Validation Focus
Sequential biaryl library synthesis
Dual C–Br reactive architecture
Reactivity under mild Pd(0) conditions; chemoselectivity ortho/para
Medicinal chemistry lead optimisation
Secondary amine / reduced HBD count
Lipophilicity and passive permeability profiling
Electrosynthetic method development
2,4-Dibromo substitution pattern
Electrochemical oxidation pathway and C–Br reduction potentials

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

292.92378 g/mol

Monoisotopic Mass

290.92582 g/mol

Heavy Atom Count

12

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